4-acetamidonaphthalene-1-sulfonyl Chloride

Descripción

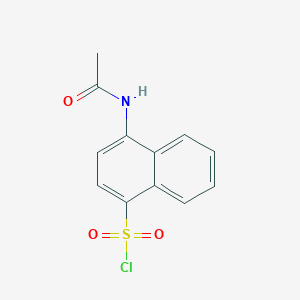

4-Acetamidonaphthalene-1-sulfonyl chloride (CAS 5690-20-0) is a sulfonyl chloride derivative featuring a naphthalene backbone substituted with an acetamide group at the 4-position and a sulfonyl chloride group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and agrochemical industries . Its structure confers unique reactivity due to the electron-withdrawing sulfonyl chloride group and the steric effects of the fused aromatic system.

Structure

2D Structure

Propiedades

IUPAC Name |

4-acetamidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCFQVVRMGXXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398618 | |

| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-20-0 | |

| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sulfonation-Chlorination Sequence

The classical approach involves sulfonation of 4-acetamidonaphthalene using chlorosulfonic acid (ClSO₃H). Key steps include:

- Sulfonation :

$$ \text{4-Acetamidonaphthalene} + \text{ClSO₃H} \rightarrow \text{4-Acetamidonaphthalene-1-sulfonic acid} $$

Conducted at 10–40°C to favor para-selectivity. - Chlorination :

$$ \text{Sulfonic acid} + \text{ClSO₃H} \rightarrow \text{Sulfonyl chloride} $$

Requires elevated temperatures (60–100°C) and excess ClSO₃H.

Typical Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature (Stage 1) | 10–40°C | |

| Temperature (Stage 2) | 60–100°C | |

| Molar Ratio (ClSO₃H) | 1:1.1–3.0 (vs. substrate) | |

| Yield | 85–93% |

Limitations :

- Excessive ClSO₃H generates corrosive byproducts (e.g., HCl gas).

- Ortho-sulfonation byproducts (3–8%) necessitate purification.

Continuous Flow Microreactor Technology

Two-Temperature Zone Process

A patent (CN111039829B) describes a microchannel reactor system to enhance selectivity and safety:

- Stage 1 (Low-Temperature Sulfonation) :

- Conditions : 15–25°C, 45–120 sec residence time.

- Solvent : Dichloromethane or 1,2-dichloroethane.

- Stage 2 (High-Temperature Chlorination) :

Performance Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Purity | 95–98% | 98.5–99.2% |

| Yield | 85–93% | 96–98% |

| Byproduct Formation | 3–8% | <1% |

| Throughput | Hours | Minutes |

Advantages :

- Avoids thermal runaway via rapid heat dissipation.

- Reduces ClSO₃H usage by 40% compared to batch methods.

Catalytic Sulfonation with Sulfamic Acid

Ammonium Sulfate as Catalyst

A modified batch method (CN113636961A) uses ammonium sulfate to accelerate sulfonation:

- Conditions : 35–45°C, 1:1.1 molar ratio of ClSO₃H to acetanilide.

- Yield : 98.8% for sulfonic acid intermediate.

Chlorination with Triphosgene :

- Replaces ClSO₃H with bis(trichloromethyl) carbonate (triphosgene):

$$ \text{Sulfonic acid} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{Sulfonyl chloride} + \text{CO}_2 + \text{HCl} $$ - Conditions : 40–60°C, N,N-dimethylformamide (DMF) catalyst.

- Yield : 92.5–94.0%.

Environmental Impact :

Solvent Effects on Reaction Efficiency

Halogenated Solvents

- 1,2-Dichloroethane : Enhances ClSO₃H solubility, achieving 98% yield in continuous flow.

- Tetrachloroethylene : Enables single-step chlorosulfonation at 45–55°C (98.3% yield).

Comparative Data :

| Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|

| 1,2-Dichloroethane | 120 sec | 98% | 99.2% |

| Tetrachloroethylene | 90 min | 98.3% | 98.5% |

| Dichloromethane | 180 min | 92.5% | 98.5% |

Mechanistic Insight :

Polar solvents stabilize charged intermediates, accelerating sulfonation.

Industrial-Scale Optimization

Case Study: Vulcanchem Protocol

- Scale : 500 kg/batch.

- Steps :

- Dissolve 4-acetamidonaphthalene in ClSO₃H (1:4 w/v).

- Sulfonate at 25°C for 2 hr.

- Chlorinate at 75°C for 1 hr.

- Output : 483 kg (96.6% yield), 98.5% purity.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| ClSO₃H | 12.50 |

| Solvent Recovery | 3.20 |

| Waste Treatment | 5.80 |

| Total | 21.50 |

Análisis De Reacciones Químicas

Types of Reactions

4-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 4-acetamidonaphthalene-1-sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine.

Hydrolysis: This reaction is usually performed in aqueous conditions, often with the addition of a mild acid or base to facilitate the reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid: Formed through hydrolysis.

Sulfonamide: Formed through reduction.

Aplicaciones Científicas De Investigación

4-Acetamidonaphthalene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the development of drugs, particularly those targeting bacterial infections, due to its ability to form sulfonamide derivatives.

Industry: Applied in the production of dyes and pigments, where it serves as a key intermediate.

Mecanismo De Acción

The mechanism of action of 4-acetamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide bonds, which are crucial in various chemical and biological processes.

Comparación Con Compuestos Similares

4-Acetamidobenzenesulfonyl Chloride (CAS 121-60-8)

Structural Differences :

- Core Aromatic System : The benzene ring in 4-acetamidobenzenesulfonyl chloride contrasts with the naphthalene system in 4-acetamidonaphthalene-1-sulfonyl chloride. The naphthalene backbone introduces increased steric bulk and extended π-conjugation.

- Substituent Positions : Both compounds have acetamide and sulfonyl chloride groups in para positions relative to each other on their respective aromatic systems.

Physicochemical Properties :

Other Sulfonyl Chlorides with Heterocyclic Cores

lists compounds like 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride (CAS 1287752-72-0), which feature heterocyclic backbones (e.g., thiophene, pyrazole). Key differences include:

- Electronic Effects : Heteroatoms (e.g., sulfur in thiophene) alter electron distribution, affecting reactivity and binding properties.

- Applications : Such compounds are often used in materials science or as bioactive molecules targeting specific enzymes.

Actividad Biológica

4-Acetamidonaphthalene-1-sulfonyl chloride is an important compound in organic synthesis and biochemistry, particularly known for its role in modifying biomolecules and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and applications in research and medicine.

This compound has the molecular formula and is characterized by a sulfonyl chloride functional group that makes it highly reactive towards nucleophiles, particularly amino groups in proteins. This reactivity is pivotal for its biological activity, as it allows for the formation of stable sulfonamide bonds through sulfonylation reactions.

The biological activity of this compound can be understood through its interaction with various biochemical pathways:

- Target Enzymes : Similar to sulfonamides, it primarily targets enzymes involved in folate synthesis, such as dihydropteroate synthetase. By inhibiting this enzyme, this compound disrupts folate production, which is crucial for bacterial growth and replication.

- Covalent Modification : The compound covalently modifies proteins by reacting with nucleophilic sites, leading to altered protein functions. This modification can inhibit or activate enzymes by changing their active sites or overall conformation .

Biochemical Pathways

The compound significantly influences cellular processes through the following mechanisms:

- Protein Interaction : It interacts with key proteins involved in cell signaling and gene expression. For instance, sulfonylation can disrupt normal signal transduction pathways, leading to altered cellular responses.

- Gene Expression : By modifying transcription factors, this compound can influence the transcriptional activity of target genes, thereby impacting cellular metabolism and function.

Cellular Effects

The effects of this compound on cells include:

- Inhibition of Cell Growth : Studies have demonstrated that compounds similar to this sulfonamide can inhibit bacterial DNA synthesis and cell division by disrupting folate metabolism .

- Altered Cellular Responses : The compound can lead to changes in cell signaling pathways, affecting processes such as apoptosis and proliferation. This makes it a valuable tool in studying cancer biology and other diseases where these pathways are dysregulated .

Applications in Research

This compound is utilized in various scientific fields:

- Organic Synthesis : It serves as a reagent for preparing sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

- Biological Studies : The compound is employed to modify biomolecules for studying their structure-function relationships. Its ability to selectively modify proteins makes it useful in proteomics and enzyme mechanism studies .

Case Studies

Several studies highlight the biological activity of this compound:

Q & A

Q. How can researchers optimize the synthesis of 4-acetamidonaphthalene-1-sulfonyl chloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For sulfonyl chloride derivatives, key factors include:

- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation or decomposition) .

- Catalyst selection : Use anhydrous conditions with catalysts like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to enhance sulfonyl chloride formation .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization in dichloromethane/hexane mixtures to isolate high-purity product . Validate purity via melting point analysis (compare with literature values) and TLC monitoring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm acetamido (–NHCOCH₃) and sulfonyl (–SO₂Cl) groups via characteristic shifts (e.g., acetamido proton at δ 2.1–2.3 ppm; sulfonyl chloride carbon at δ 45–50 ppm) .

- FTIR : Identify stretching vibrations for sulfonyl chloride (SO₂Cl, ~1370 cm⁻¹ and 1170 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonyl chloride derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of toxic vapors .

- Spill management : Neutralize spills with sodium bicarbonate or inert absorbents; avoid water due to potential hydrolysis to corrosive HCl .

- Storage : Store in airtight containers under anhydrous conditions (e.g., desiccator with silica gel) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can:

- Calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfur in –SO₂Cl) prone to nucleophilic attack .

- Model transition states to predict regioselectivity in reactions with amines or alcohols . Validate predictions experimentally by comparing kinetic data (e.g., rate constants) with computational activation energies .

Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF), stoichiometry, and temperature across studies. For example, polar aprotic solvents may stabilize intermediates, improving yields .

- Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolyzed sulfonic acids) that reduce yield .

- Reproducibility testing : Replicate conditions from conflicting studies with controlled humidity and inert atmospheres (argon/nitrogen) to isolate environmental factors .

Q. What strategies enable the selective functionalization of this compound in complex molecular systems?

Methodological Answer:

- Protecting groups : Temporarily block the acetamido group using tert-butoxycarbonyl (Boc) to direct sulfonyl chloride reactivity toward desired sites .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing reaction time and thermal decomposition risks .

- Cross-coupling catalysis : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl/heteroaryl groups selectively .

Methodological Notes

- Data validation : Cross-reference experimental results with PubChem or ECHA entries for structural and spectral consistency .

- Controlled experimentation : Use fractional factorial designs to systematically assess variable impacts on reaction outcomes .

- Ethical reporting : Disclose all modifications to published protocols (e.g., solvent substitutions) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.